molecular formula C21H33N5O5 B611097 Dipeptide diaminobutyroyl benzylamide diacetate CAS No. 823202-99-9

Dipeptide diaminobutyroyl benzylamide diacetate

Cat. No.: B611097
CAS No.: 823202-99-9
M. Wt: 435.5 g/mol
InChI Key: COUXNAIGHLPOME-MOGJOVFKSA-N
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Mechanism of Action

Target of Action

Syn-Ake Acetate, also known as Dipeptide Diaminobutyroyl Benzylamide Diacetate, is a synthetic tripeptide that mimics the functionality of Waglerin-1, a peptide found in the venom of the temple viper . Its primary target is the muscular nicotinic acetylcholine receptor (mnAChR) .

Mode of Action

Syn-Ake Acetate acts as an antagonist at the muscular nicotinic acetylcholine receptor (mnAChR), effectively blocking nerve impulses that lead to muscle contractions . As the muscular nicotinic ACh receptors are reversibly blocked, the ion channel remains closed. There is no uptake of Na+ and the muscle cells stay relaxed . The transmission of nerve impulses to the muscles is inhibited and facial muscles are relaxed .

Biochemical Pathways

The biochemical pathway of Syn-Ake Acetate involves the attenuation of neuronal signal transduction , likely by binding to mnAChR . This results in the blocking of Na+ uptake at the postsynaptic membrane, which attenuates muscle cell contractions .

Pharmacokinetics

It is a small molecular weight synthetic peptide, which suggests it may have optimal skin penetration .

Result of Action

The result of Syn-Ake Acetate’s action is a visible reduction in the appearance of wrinkles and laughter lines . It enables the face to relax without losing the ability to express itself . It’s fast-acting, long-lasting, and fully reversible . New studies have confirmed that when used earlier in time, Syn-Ake Acetate helps delay the appearance of wrinkles, with age-freezing effects .

Action Environment

The action environment of Syn-Ake Acetate is primarily the skin, where it is applied topically . It is safe for topical applications and is a preservative-free, glycerine-based aqueous solution . The efficacy of Syn-Ake Acetate may be influenced by environmental factors such as the condition of the skin and the frequency of application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Syn-Ake acetate involves the formation of a tripeptide sequence. The process typically includes the following steps:

    Peptide Bond Formation: The amino acids are sequentially coupled using peptide coupling reagents such as carbodiimides.

    Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites. These groups are later removed under specific conditions.

    Purification: The synthesized peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Syn-Ake acetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems .

Chemical Reactions Analysis

Types of Reactions: Syn-Ake acetate primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction.

Common Reagents and Conditions:

    Peptide Coupling Reagents: Carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC).

    Protecting Groups: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups.

    Deprotection Conditions: Acidic conditions for Boc removal and basic conditions for Fmoc removal.

Major Products: The primary product of these reactions is the tripeptide Syn-Ake acetate itself, which is used in various formulations for topical application .

Scientific Research Applications

Syn-Ake acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

    Argireline (Acetyl Hexapeptide-8): Another peptide used in anti-aging products, known for its ability to reduce the depth of wrinkles.

    Matrixyl (Palmitoyl Pentapeptide-4): A peptide that stimulates collagen production and reduces the appearance of wrinkles.

    Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.

Uniqueness of Syn-Ake Acetate: Syn-Ake acetate is unique in its mechanism of action, mimicking the activity of Waglerin-1. This specific mode of action allows it to effectively relax facial muscles and reduce the appearance of wrinkles without affecting the ability to express facial emotions .

Properties

CAS No.

823202-99-9

Molecular Formula

C21H33N5O5

Molecular Weight

435.5 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H29N5O3.C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);1H3,(H,3,4)/t15-,16-;/m0./s1

InChI Key

COUXNAIGHLPOME-MOGJOVFKSA-N

SMILES

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)CCN)C(=O)N[C@@H](CCN)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Syn-Ake, Snake trippetide;  Dipeptide diaminobutyroyl benzylamide;  Dipeptide Diaminobutyroyl Benzylamide Diacetate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipeptide diaminobutyroyl benzylamide diacetate
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Dipeptide diaminobutyroyl benzylamide diacetate
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Dipeptide diaminobutyroyl benzylamide diacetate
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Dipeptide diaminobutyroyl benzylamide diacetate
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Dipeptide diaminobutyroyl benzylamide diacetate
Customer
Q & A

Q1: How does Syn-Ake interact with its target and what are the downstream effects?

A1: Syn-Ake is designed to mimic the activity of Waglerin 1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri). It primarily targets muscle nicotinic acetylcholine receptors, specifically the muscular subtype. By competitively binding to these receptors, Syn-Ake inhibits muscle contractions, which can temporarily reduce the appearance of fine lines and wrinkles. []

Q2: What is the mechanism behind Syn-Ake's potential anti-aging effects?

A2: While Syn-Ake's muscle-relaxing properties are well-documented, its direct impact on the aging process itself requires further investigation. Research suggests that Syn-Ake may also interact with matrix metalloproteinases (MMPs), enzymes involved in collagen degradation, and Sirtuin 1 (SIRT1), a protein linked to cellular longevity. [] Molecular docking simulations indicated a potential for Syn-Ake to bind to MMPs, particularly MMP-13, and SIRT1. Further research is needed to confirm these interactions and understand their implications for skin aging. []

Q3: Are there any computational studies on Syn-Ake and what do they suggest?

A4: Yes, molecular docking and molecular dynamic (MD) simulations have been employed to investigate Syn-Ake's interactions with potential targets. These studies suggest that Syn-Ake can stably bind to both MMP-13 and SIRT1 receptors. [] These findings provide a basis for further research into the peptide's mechanisms of action and potential anti-aging effects.

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